Cas no 618070-65-8 (Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate)
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
- BUTTPARK 34\09-37
- SALOR-INT L251526-1EA
- OTAVA-BB 1218869
- VITAS-BB TBB010286
- ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate
- ethyl5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
- STK351067
- SBB024020
- BBL013115
- 6710AH
- NE12436
- AK139383
- ST45119124
- Z317046494
- ethyl 2-(2-fluoroph
- A8557
- 1955541-59-9
- MFCD03407403
- F17257
- SCHEMBL3520425
- 618070-65-8
- EN300-29716
- ethyl 2-(2-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
- AMY12004
- FT-0753147
- AKOS000260668
- DTXSID10402435
- CS-0061564
- ALBB-030582
- DB-073015
- Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
-
- MDL: MFCD03407403
- Inchi: 1S/C12H12FN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
- InChI Key: NYHXOVWRDYMNGL-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1C(=C(C(=O)OCC)C=N1)N
Computed Properties
- Exact Mass: 249.09100
- Monoisotopic Mass: 249.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1
- XLogP3: 2.4
Experimental Properties
- Boiling Point: 386.4±32.0°C at 760 mmHg
- PSA: 70.14000
- LogP: 2.35150
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E892151-5g |
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
618070-65-8 | ≥95% | 5g |
462.60 | 2021-05-17 | |
| TRC | E904035-100mg |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E904035-500mg |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 500mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E904035-1g |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 1g |
$ 250.00 | 2022-06-05 | ||
| Alichem | A049000379-5g |
Ethyl 5-amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxylate |
618070-65-8 | 95% | 5g |
$257.72 | 2023-09-01 | |
| Alichem | A049000379-10g |
Ethyl 5-amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxylate |
618070-65-8 | 95% | 10g |
$416.73 | 2023-09-01 | |
| Alichem | A049000379-25g |
Ethyl 5-amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxylate |
618070-65-8 | 95% | 25g |
$750.59 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH392-5g |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 95+% | 5g |
767.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH392-100mg |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 95+% | 100mg |
34CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH392-1g |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 95+% | 1g |
198.0CNY | 2021-07-12 |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate Suppliers
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate: A Comprehensive Overview
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate, with the CAS number 618070-65-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The presence of a fluorophenyl group and an ethyl ester further enhances its chemical complexity and functional diversity.
The synthesis of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate involves a series of carefully designed reactions that highlight the versatility of pyrazole chemistry. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only streamlined the production process but also opened new avenues for exploring similar compounds with enhanced bioactivity.
One of the most promising aspects of this compound lies in its potential pharmacological applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent research has delved into the mechanism of action of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate, particularly its ability to modulate key cellular pathways involved in inflammation and cancer progression. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are critical for cell proliferation and survival.
The fluorophenyl group in the structure plays a pivotal role in determining the compound's pharmacokinetic properties. Fluorine substitution is known to enhance lipophilicity and improve drug absorption, making it a valuable modification in drug design. Additionally, the ethyl ester group contributes to the compound's solubility and stability, further enhancing its suitability for therapeutic applications.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate. Molecular docking studies have revealed potential binding modes with various drug targets, such as receptors and enzymes involved in neurodegenerative diseases. These findings underscore the compound's potential as a lead molecule for developing novel therapeutics.
In terms of industrial applications, this compound has shown promise in agrochemicals due to its pesticidal properties. Research indicates that it can act as an effective inhibitor of certain enzymes in pests, making it a candidate for eco-friendly pest control solutions. Furthermore, its stability under various environmental conditions makes it suitable for agricultural use without significant degradation.
The development of analytical methods for the characterization of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure precise identification and quantification. These methods are crucial for maintaining quality control standards in both research and industrial settings.
Looking ahead, ongoing research aims to explore the stereochemical properties of this compound and its enantiomers. Stereoisomerism can significantly influence biological activity, and understanding these aspects could pave the way for developing more potent and selective drugs. Additionally, efforts are being made to investigate its metabolites and toxicity profiles to ensure safe therapeutic use.
In conclusion, Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate represents a compelling example of how structural complexity can be harnessed to create compounds with multifaceted applications. Its unique chemical properties, combined with cutting-edge research findings, position it as a valuable asset in both academic and industrial settings. As research continues to unfold, this compound is expected to contribute significantly to advancing our understanding of pyrazole chemistry and its role in modern medicine.
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